Tarazepide vs. Devazepide: Differential Binding Affinity and Stability in PPA1 Inhibition
In a computational drug repurposing study screening 30,470 compounds for inorganic pyrophosphatase 1 (PPA1) inhibition, both tarazepide and devazepide were identified as promising candidates following ADMET filtering. Molecular dynamics simulations, however, revealed that devazepide exhibited higher binding affinity and greater protein-ligand complex stability than tarazepide [1]. This suggests that while both compounds bind the PPA1 active site, devazepide may be a more potent inhibitor in this non-canonical context.
| Evidence Dimension | Molecular dynamics simulation: protein-ligand complex stability and binding affinity |
|---|---|
| Target Compound Data | Tarazepide: Demonstrated stable binding to PPA1 active site in MD simulations but with lower binding affinity than devazepide. |
| Comparator Or Baseline | Devazepide: Showed higher binding affinity and more stable protein-ligand complex in MD simulations, as supported by RMSD, radius of gyration, and MM-PBSA calculations. |
| Quantified Difference | Qualitative: Devazepide exhibited 'higher binding affinities' compared to tarazepide based on post-MD MM-PBSA calculations. |
| Conditions | In silico molecular docking and 100 ns molecular dynamics (MD) simulations targeting the PPA1 catalytic domain; compounds were FDA-approved or clinically tested molecules. |
Why This Matters
This data defines the functional boundaries of tarazepide, showing that its utility is confined to CCK-A receptor pharmacology and not as a PPA1 inhibitor, thereby guiding researchers toward the appropriate comparator for their specific experimental question.
- [1] Identification of PPA1 inhibitor candidates for potential repurposing in cancer medicine. Journal of Cellular Biochemistry. 2023;124(10):1646-1663. DOI: 10.1002/jcb.30475. View Source
